molecular formula C7H5Br2FO B1427668 3,4-Dibromo-2-fluoroanisole CAS No. 1375069-24-1

3,4-Dibromo-2-fluoroanisole

Cat. No.: B1427668
CAS No.: 1375069-24-1
M. Wt: 283.92 g/mol
InChI Key: VSNOQWLRFYXLKL-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluoroanisole is a useful research compound. Its molecular formula is C7H5Br2FO and its molecular weight is 283.92 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformational Analysis

3,4-Dibromo-2-fluoroanisole's molecular structure and conformational properties have been a subject of research, with investigations into its electron diffraction and quantum chemical methods. The molecule exhibits different conformers based on the spatial arrangement of its functional groups. This structural variability is crucial for understanding its chemical behavior and potential applications in various fields, such as material science and molecular engineering (Giricheva et al., 2004) (Novikov et al., 2003) (Bergmann & van Wijngaarden, 2020).

Spectroscopic Studies

Spectroscopic techniques such as resonant two-photon ionization (R2PI) have been utilized to study the effects of conformation and isotopic substitution on the properties of molecules related to this compound. These studies help in understanding the electronic transitions and vibrational frequencies, providing insights into the molecule's chemical and physical properties (Yu et al., 2011).

Chemical Properties and Interactions

Research into the proton affinities of fluoroanisoles and their anisole counterparts provides valuable information about their chemical reactivity. Understanding these properties is essential for their application in various chemical processes and potential pharmaceutical applications (Bogdanov et al., 2002).

Structural Characterization

Studies have been conducted on the crystal and molecular structure of compounds similar to this compound, shedding light on intra- and intermolecular interactions and molecular geometry. These insights are crucial for designing materials with specific properties and understanding the compound's behavior in different environments (Betz, 2015).

Properties

IUPAC Name

1,2-dibromo-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNOQWLRFYXLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743004
Record name 1,2-Dibromo-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-24-1
Record name Benzene, 1,2-dibromo-3-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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